molecular formula C8H9ClFNO B12090632 2-Chloro-3-fluoro-5-isopropoxypyridine

2-Chloro-3-fluoro-5-isopropoxypyridine

Cat. No.: B12090632
M. Wt: 189.61 g/mol
InChI Key: COXVXQLBKPCCIZ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-isopropoxypyridine is a chemical compound with the molecular formula C8H9ClFNO It is a pyridine derivative that features chlorine, fluorine, and isopropoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-isopropoxypyridine typically involves the introduction of chlorine, fluorine, and isopropoxy groups onto a pyridine ring. One common method involves the reaction of 2-chloropyridine with fluorinating agents under controlled conditions to introduce the fluorine atom. The isopropoxy group can be introduced through nucleophilic substitution reactions using isopropanol or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-isopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3-fluoro-5-isopropoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects and as a building block for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoro-3-isopropoxypyridine
  • 5-Chloro-3-fluoro-2-hydroxypyridine
  • 2-Chloro-3-fluoro-5-methoxypyridine

Uniqueness

2-Chloro-3-fluoro-5-isopropoxypyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-chloro-3-fluoro-5-propan-2-yloxypyridine

InChI

InChI=1S/C8H9ClFNO/c1-5(2)12-6-3-7(10)8(9)11-4-6/h3-5H,1-2H3

InChI Key

COXVXQLBKPCCIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)Cl)F

Origin of Product

United States

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